(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a furan ring, an acrylamide group, and a phenyl-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acrylamide intermediate: This step involves the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine to form 3-(furan-2-yl)acrylamide.
Synthesis of the thiophene derivative: The acrylamide intermediate is then reacted with ethyl 4-bromobenzoate in the presence of a palladium catalyst to form the desired thiophene derivative.
Esterification: The final step involves the esterification of the thiophene derivative with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acrylamide group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: Similar structure but with additional methyl groups on the thiophene ring.
Ethyl (E)-2-(3-(furan-2-yl)acrylamido)-4-chlorothiophene-3-carboxylate: Similar structure but with a chlorine substituent on the thiophene ring.
Uniqueness
(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate is unique due to the presence of the phenyl group on the thiophene ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-2-24-20(23)18-16(14-7-4-3-5-8-14)13-26-19(18)21-17(22)11-10-15-9-6-12-25-15/h3-13H,2H2,1H3,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIVJOXLFDHAFK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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